4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline
Descripción
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-8-9(16)6-7-11(13)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDPELHWMKQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline (CAS No. 477845-85-5) is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₀Cl₂N₂S₂
- Molecular Weight : 353.3 g/mol
- CAS Number : 477845-85-5
Biological Activity Overview
Quinazoline derivatives are known for their broad range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. The specific compound under discussion has shown promising results in preclinical studies related to cancer treatment.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism of Action : The compound induces apoptosis by upregulating pro-apoptotic genes such as caspase-3 and Bax while downregulating the anti-apoptotic Bcl-2 gene. This dual mechanism leads to cell cycle arrest and subsequent cell death.
Study 1: Cytotoxic Evaluation
A study investigated the cytotoxic effects of several quinazoline derivatives, including our compound of interest. The results showed that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 5.0 |
| Reference Compound | Erlotinib | 0.1 |
The compound demonstrated a notable IC50 value indicating effective cytotoxicity against HepG2 cells .
Study 2: Mechanistic Insights
In silico docking studies revealed that the compound binds effectively to multiple protein kinases involved in cancer progression:
| Kinase Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| HER2 | -8.7 |
| VEGFR2 | -8.3 |
| CDK2 | -7.9 |
These interactions suggest potential as a multi-target kinase inhibitor .
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. The ability to induce apoptosis through modulation of key regulatory proteins positions this compound as a candidate for further development in targeted cancer therapies.
Comparación Con Compuestos Similares
4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS: 672951-70-1)
Structural and Physicochemical Differences :
- Substituents: It features a 3,5-dimethylphenoxy group at position 4 and a 4-methylbenzylsulfanyl group at position 2. These substituents are bulkier and more lipophilic than the target compound’s 2,5-dichlorophenyl and methylsulfanyl groups, which may alter pharmacokinetic properties.
- Molecular Weight : 390.5 g/mol (vs. ~369.3 g/mol for the target compound, estimated based on its formula C₁₅H₁₁Cl₂N₂S₂).
- Purity and Availability : Purity ≥95%, but commercial availability is discontinued for all listed quantities .
Functional Implications :
- The methylbenzylsulfanyl group could increase membrane permeability but reduce aqueous solubility compared to the smaller methylsulfanyl group in the target compound.
Aripiprazole (ABILIFY®)
Structural Contrast :
- Aripiprazole (C₂₃H₂₇Cl₂N₃O₂, molecular weight 448.38 g/mol) is an atypical antipsychotic with a carbostyril core and a piperazinyl side chain, unlike the quinazoline scaffold of the target compound .
- Chlorine Substituents : Both compounds feature dichlorophenyl groups, but aripiprazole’s chlorines are at positions 2 and 3 of the phenyl ring, whereas the target compound has 2,5-dichloro substitution. This positional difference may significantly affect electronic properties and receptor binding.
Functional Relevance :
- Aripiprazole’s dichlorophenyl group contributes to its dopamine D2 receptor partial agonism, a mechanism absent in quinazoline derivatives.
- The target compound’s sulfanyl groups could enable distinct covalent or non-covalent interactions compared to aripiprazole’s carbostyril and piperazine functionalities.
2,5-Dimethoxy-4-chloro-N-acetoacetanilide
Key Research Findings and Implications
- Positional Isomerism: The 2,5-dichloro substitution in the target compound vs. 2,3-dichloro in aripiprazole underscores how minor structural changes can drastically alter bioactivity.
- Hydrogenation Effects : The tetrahydroquinazoline derivative’s reduced aromaticity may enhance solubility but limit π-π stacking interactions critical for target binding .
Q & A
Q. What are the optimal synthetic routes for 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via lithiation of 2-methyl-4-(methylsulfanyl)quinazoline with n-butyllithium at −78°C in anhydrous THF under nitrogen, followed by reaction with electrophiles like benzaldehyde. Crystallization from ethyl acetate/diethyl ether (1:3) yields high-purity crystals. Purity is confirmed by NMR (e.g., consistency of peak integration) and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include refining H atoms via a riding model (Uiso(H) = 1.2×Ueq(C)), with free rotation for methyl and hydroxyl groups. Data-to-parameter ratios >15 and R factors <0.06 ensure reliability . Complementary techniques like IR and UV-Vis spectroscopy validate functional groups and conjugation .
Q. What initial biological screening assays are suitable for evaluating its activity?
- Methodological Answer : Screen for antibacterial activity using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus). For anti-inflammatory potential, assess cyclooxygenase (COX-1/COX-2) inhibition via enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Validate docking results (e.g., AutoDock Vina) with molecular dynamics simulations (MD, 50–100 ns) to account for conformational changes. Experimental validation via competitive binding assays (e.g., SPR or ITC) can reconcile differences .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Q. How is the compound’s genotoxic potential evaluated in compliance with regulatory guidelines?
Q. What advanced techniques resolve ambiguities in spectroscopic data (e.g., overlapping NMR peaks)?
Q. How does the sulfanyl substitution pattern influence its binding to biological targets?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., ethylsulfonyl or phenylsulfanyl). Compare docking scores (Glide SP/XP) and IC50 values in enzyme assays. QSAR models (e.g., CoMFA) quantify steric/electronic contributions .
Data Contradiction Analysis
Q. How to address discrepancies between X-ray crystallography and DFT-optimized geometries?
Q. What if biological activity varies significantly between batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
